

molecular structure of 7-Amino-1,3-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	7-Amino-1,3-naphthalenedisulfonic acid
Cat. No.:	B165742

[Get Quote](#)

An In-Depth Technical Guide to 7-Amino-1,3-naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of **7-Amino-1,3-naphthalenedisulfonic acid**, a versatile chemical compound with significant utility in research and industrial applications.

Molecular Structure and Chemical Properties

7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-acid, is an organic compound characterized by a naphthalene core substituted with one amino group and two sulfonic acid groups.^{[1][2]} Its chemical structure lends it unique properties, such as water solubility and reactivity, making it a valuable intermediate in various chemical syntheses.^[3]

Chemical Structure:

- IUPAC Name: 7-aminonaphthalene-1,3-disulfonic acid^{[1][2]}
- CAS Number: 86-65-7^{[1][2]}
- Molecular Formula: C₁₀H₉NO₆S₂^{[1][2]}
- SMILES: C1=CC(=CC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)N^{[1][2]}

- InChI Key: CMOLPZZVECHXKN-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

The presence of the sulfonic acid groups enhances the compound's solubility in water, a critical property for its use in aqueous reaction media.[\[3\]](#) The amino group provides a site for diazotization, a key reaction in the synthesis of azo dyes.[\[3\]](#)[\[4\]](#)

Quantitative Data

The following tables summarize the key quantitative data for **7-Amino-1,3-naphthalenedisulfonic acid** and its commonly used monopotassium salt.

Table 1: Physicochemical Properties of **7-Amino-1,3-naphthalenedisulfonic Acid**

Property	Value	Source(s)
Molecular Weight	303.3 g/mol	[1] [2]
Appearance	Fine needles or powder; off-white to beige-green to light brown	[2] [5] [6]
Melting Point	>300°C	[7]
Solubility	Soluble in water	[2] [5]

Table 2: Fluorescence Properties of **7-Amino-1,3-naphthalenedisulfonic Acid** Monopotassium Salt

Property	Value	Conditions	Source(s)
Excitation Wavelength (λ_{ex})	310 nm	0.1 M phosphate buffer, pH 7.0	[3] [8]
Emission Wavelength (λ_{em})	450 nm	0.1 M phosphate buffer, pH 7.0	[3] [8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **7-Amino-1,3-naphthalenedisulfonic acid** and its application in the fluorescent labeling of carbohydrates.

Synthesis of 7-Amino-1,3-naphthalenedisulfonic Acid

A primary route for the synthesis of **7-Amino-1,3-naphthalenedisulfonic acid** involves the amination of 2-hydroxynaphthalene-6,8-disulfonic acid (G acid).^{[3][5]} The following protocol is based on established industrial methods.

Protocol:

- Reaction Setup: In a high-pressure autoclave, charge the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid.
- Reagent Addition: Add an excess of aqueous ammonia and ammonium bisulfite to the autoclave.
- Heating: Seal the autoclave and heat the reaction mixture to 185°C for 18 hours. The pressure will increase due to the heating and the evolution of gases.
- Cooling and Basification: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure. The reaction mixture is then basified.
- Ammonia Removal: Heat the basified mixture to remove excess ammonia.
- Neutralization and Evaporation: Neutralize the solution and then evaporate the water. During this process, any residual sulfite is removed.
- Product: The resulting product is a concentrated solution of **7-Amino-1,3-naphthalenedisulfonic acid**, which can be used directly in subsequent reactions or further purified by crystallization.^[5]

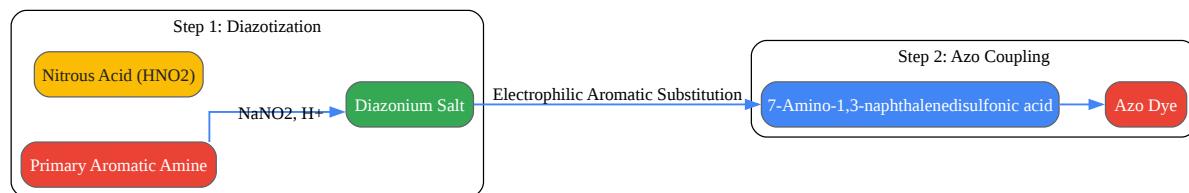
Fluorescent Labeling of Carbohydrates

7-Amino-1,3-naphthalenedisulfonic acid is utilized as a fluorescent label for carbohydrates, particularly for those with a reducing end.^{[9][10]} This process involves a reductive amination reaction.

Protocol:

- Carbohydrate Solution: Prepare a solution of the carbohydrate to be labeled in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
- Labeling Reagent: Dissolve **7-Amino-1,3-naphthalenedisulfonic acid** monopotassium salt in the same buffer.
- Reaction Mixture: Mix the carbohydrate solution with an excess of the labeling reagent solution.
- Schiff Base Formation: Allow the mixture to react at room temperature to form a Schiff base between the amino group of the labeling reagent and the aldehyde or ketone group of the carbohydrate.
- Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the Schiff base and form a stable covalent bond.
- Purification: The labeled carbohydrate can be purified from the excess labeling reagent and byproducts using techniques such as gel filtration or high-performance liquid chromatography (HPLC).
- Detection: The fluorescently labeled carbohydrate can be detected using a fluorescence spectrophotometer or a fluorescence imager with excitation at approximately 310 nm and emission detection at approximately 450 nm.[3][8]

Key Applications and Signaling Pathways

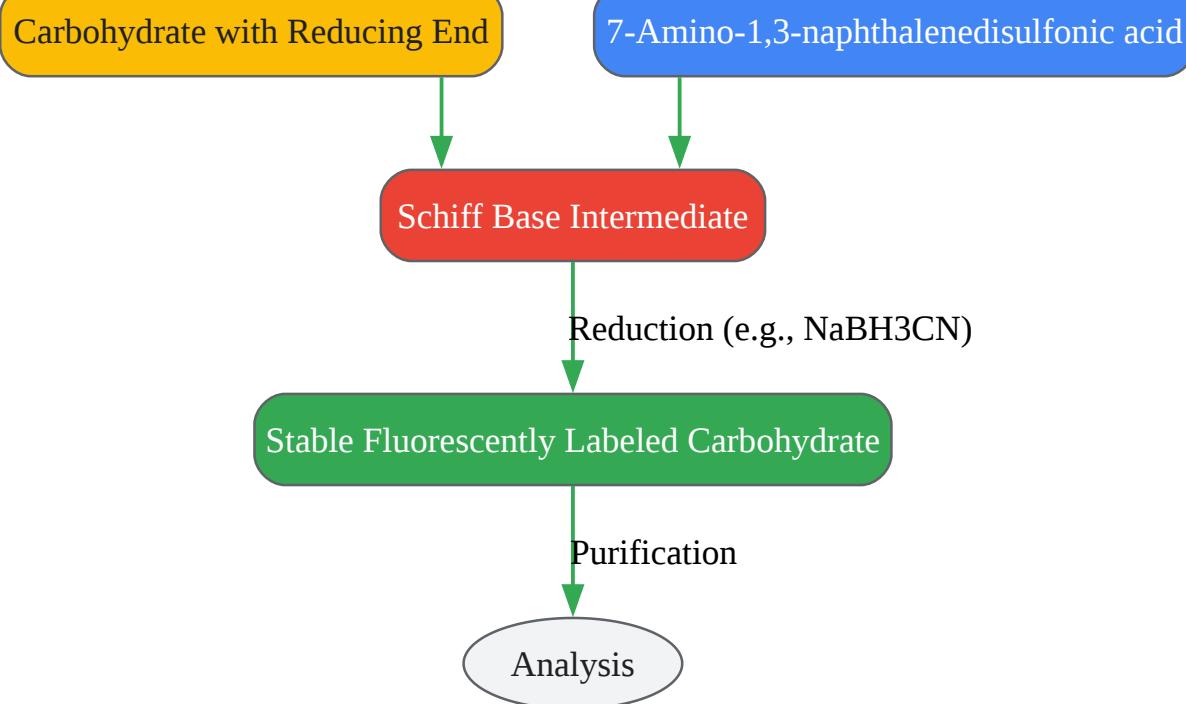

While **7-Amino-1,3-naphthalenedisulfonic acid** is not known to be directly involved in specific cellular signaling pathways as a drug, its applications are highly relevant to biological and pharmaceutical research.

Azo Dye Synthesis

A primary application of **7-Amino-1,3-naphthalenedisulfonic acid** is as a coupling component in the synthesis of azo dyes.[3][4] Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group).

The synthesis is a two-step process:

- **Diazotization:** A primary aromatic amine (the diazo component) is treated with nitrous acid (typically generated *in situ* from sodium nitrite and a strong acid) to form a diazonium salt.[1][4]
- **Azo Coupling:** The highly reactive diazonium salt is then reacted with an electron-rich coupling component, such as **7-Amino-1,3-naphthalenedisulfonic acid**.[11][12] The naphthalene ring system, activated by the electron-donating amino group, undergoes electrophilic aromatic substitution to form a stable azo bond, creating the chromophore of the dye.[3][4]



[Click to download full resolution via product page](#)

Caption: Azo Dye Synthesis Workflow.

Fluorescent Labeling of Biomolecules

The fluorescent properties of **7-Amino-1,3-naphthalenedisulfonic acid** and its salts make them valuable reagents for labeling biomolecules, particularly carbohydrates.[9][10] This application is crucial for studying the structure and function of glycans in biological systems.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. byjus.com [byjus.com]
- 2. 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 [chemicalbook.com]
- 6. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Request for Quote [thermofisher.com]

- 7. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 7-Amino-1,3-naphthalenedisulfonic acid BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]
- 9. 7-Amino-1,3-naphthalenedisulfonic acid BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. Azo Coupling [organic-chemistry.org]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [molecular structure of 7-Amino-1,3-naphthalenedisulfonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165742#molecular-structure-of-7-amino-1-3-naphthalenedisulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com